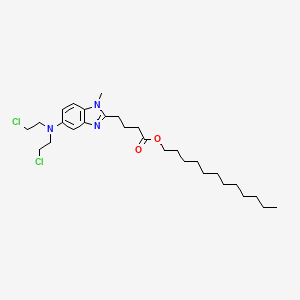

Bendamustine dodecyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CEP-40125, also known as RXDX-107, is a DNA alkylating drug potentially for the treatment of advanced solid tumours.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Efficacy Against Cancer Cells

Bendamustine dodecyl ester demonstrates potent cytotoxic effects against various cancer cell types. Studies reveal that bendamustine esters, including the dodecyl variant, are significantly more effective than the parent compound, bendamustine, in inducing cytotoxicity in cancer cells. These effects are evident in both hematologic and solid malignancies, such as malignant melanoma, colorectal carcinoma, and lung cancer (Huber et al., 2015).

Improved Drug Delivery and Efficacy in Solid Tumors

The formulation RXDX-107, a dodecanol alkyl ester of bendamustine, enhances drug delivery and demonstrates significant anti-tumor activity in preclinical models of solid tumors. This formulation, encapsulated in human serum albumin to form nanoparticles, shows a promising increase in efficacy and tissue biodistribution over traditional bendamustine, particularly in breast, lung, and ovarian cancer models (Martin et al., 2016).

Stability in Biological Systems

The stability of bendamustine esters, including the dodecyl variant, has been extensively studied. These esters show varied stability in plasma, which is crucial for their effectiveness in biological systems. The enzymatic hydrolysis rates and interaction with plasma proteins are key factors influencing their stability and, consequently, their therapeutic efficacy (Huber et al., 2015).

Synthesis and Production Improvement

Recent advancements in the synthesis of bendamustine, including its esters, have focused on improving efficiency and yield. Techniques such as flow microreactor technology have been employed to optimize the synthesis process, offering a potential for scalable and efficient production of bendamustine derivatives (Moldavsky et al., 2020).

Unique Mechanistic Features

Bendamustine, including its ester derivatives, exhibits unique mechanistic features compared to other alkylating agents. It activates specific DNA damage stress responses and apoptosis pathways, differentiating it from traditional alkylating chemotherapy agents. This unique mechanism suggests a distinct clinical efficacy profile, making it a valuable agent in cancer therapy (Leoni et al., 2008).

Eigenschaften

CAS-Nummer |

1456608-94-8 |

|---|---|

Produktname |

Bendamustine dodecyl ester |

Molekularformel |

C28H45Cl2N3O2 |

Molekulargewicht |

526.587 |

IUPAC-Name |

dodecyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate |

InChI |

InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3 |

InChI-Schlüssel |

RJNURICEBYUKHL-UHFFFAOYSA-N |

SMILES |

O=C(OCCCCCCCCCCCC)CCCC1=NC2=CC(N(CCCl)CCCl)=CC=C2N1C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CEP-40125; CEP-40125; CEP-40125; RXDX-107; RXDX-107; RXDX-107 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)

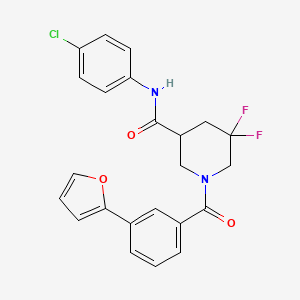

![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)

![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)